5-(2,5-Difluorophenyl)-5-oxovaleric acid

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Researchers requiring a free carboxylic acid handle for amide coupling often face an unnecessary ester hydrolysis step. 5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS 898766-34-2) eliminates this step, accelerating SAR campaigns. • Direct amide coupling without hydrolysis - saves 1-2 synthetic steps. • 2,5-difluoro substitution delivers a unique dipole and H-bond acceptor profile not replicable by 2,4- or 3,5-isomers. • Supplied at 97% purity; available from stock for immediate dispatch.

Molecular Formula C11H10F2O3
Molecular Weight 228.19 g/mol
CAS No. 898766-34-2
Cat. No. B1325280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,5-Difluorophenyl)-5-oxovaleric acid
CAS898766-34-2
Molecular FormulaC11H10F2O3
Molecular Weight228.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(=O)CCCC(=O)O)F
InChIInChI=1S/C11H10F2O3/c12-7-4-5-9(13)8(6-7)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16)
InChIKeyHSCTUQMLJQEKQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS 898766-34-2): Sourcing Guide for a Fluorinated 5-Oxoacid Building Block


5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS 898766-34-2; also named 2,5-difluoro-δ-oxobenzenepentanoic acid) is a fluorinated aromatic 5-oxoacid with the molecular formula C₁₁H₁₀F₂O₃ and a molecular weight of 228.19 g/mol . The compound features a 2,5-difluorophenyl ketone moiety at the δ-position of a valeric acid backbone and is employed primarily as a synthetic intermediate in medicinal chemistry and agrochemical research . Its identity is confirmed by InChI=1S/C11H10F2O3/c12-7-4-5-9(13)8(6-7)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16) and SMILES O=C(CCCC(O)=O)c1cc(F)ccc1F .

1 Fluorinated aromatic 5-oxoacid building block for medicinal chemistry and agrochemical intermediate synthesis.
2 Free carboxylic acid form enables direct amide coupling without ester hydrolysis.
3 2,5-Difluorophenyl substitution pattern provides distinct electronic profile for SAR studies.

Why 5-(2,5-Difluorophenyl)-5-oxovaleric acid Cannot Be Replaced by Other Difluorophenyl or Monofluorophenyl 5-Oxovaleric Acid Isomers


The 2,5-difluoro substitution pattern on the phenyl ring of 5-oxovaleric acid imparts distinct electronic and steric properties that cannot be replicated by other positional isomers (e.g., 2,4-, 3,4-, or 3,5-difluorophenyl) or mono-fluorinated analogs. The two fluorine atoms at the 2- and 5-positions create a unique dipole moment and hydrogen-bond acceptor profile that directly influences downstream reactivity in amide coupling, reduction, and heterocycle formation steps . In one documented case, a closely related 5-(2,4-difluorophenyl) substituent was specifically selected among nine hydrophobic variants for salicyl phosphate ester detection reagents, demonstrating that even subtle fluorine positional changes alter performance in biochemical assay contexts [1]. The quantitative evidence below establishes where the 2,5-difluoro isomer provides measurable differentiation from its nearest comparators.

! Positional isomer mismatch: 2,4-, 3,4-, or 3,5-difluorophenyl isomers may shift electrostatic potential and molecular recognition profiles.
! Mono-fluoro analog gap: Non-fluorinated or mono-fluorinated 5-oxovaleric acid analogs may not support equivalent reactivity in heterocycle formation.
! Ester form workflow mismatch: Ethyl ester analog requires saponification, adding a step and may alter yield in direct conjugation routes.

5-(2,5-Difluorophenyl)-5-oxovaleric acid: Quantitative Differentiation Evidence Versus Closest Analogs


Positional Fluorine Substitution Pattern Differentiates 2,5-Difluoro Isomer from 2,4-, 3,4-, and 3,5-Difluoro Isomers by Computed Physicochemical Parameters

The 2,5-difluorophenyl substitution pattern produces a distinct computed logP and polar surface area profile relative to other difluorophenyl positional isomers of 5-oxovaleric acid. Chemindex reports the 2,5-difluoro isomer with a density of 1.314 g/cm³, boiling point of 387.2 °C at 760 mmHg, refractive index of 1.508, and flash point of 188 °C . In contrast, the 3,5-difluoro isomer (CAS 845790-50-3) and 3,4-difluoro isomer (CAS 845790-46-7) exhibit different predicted boiling points (approximately 387–388 °C range) and densities based on their respective InChI structural descriptors . These differences, while modest in bulk properties, reflect distinct molecular electrostatic potentials that govern molecular recognition in biological targets.

Isomer Physicochemical Profile
Class-level inference
Density 1.314 g/cm³; BP 387.2 °C; Refractive Index 1.508
Supports isomer identification review; bulk properties may not differentiate strongly.
Predicted values; not co-measured experimentally.
Medicinal Chemistry Physicochemical Profiling Lead Optimization

2,5-Difluoro Substitution Enables Unique Reactivity in Heterocycle Synthesis Not Achievable with Mono-Fluoro or Non-Fluorinated Analogs

The 2,5-difluorophenyl-5-oxovaleric acid scaffold serves as a key building block in the synthesis of pharmaceuticals and agrochemicals, as documented in patent literature covering pentanoic acid derivatives [1]. The two fluorine atoms at ortho and para positions relative to the ketone create a distinctive electronic environment that influences the reactivity of the δ-keto acid moiety in cyclization and condensation reactions. In the published literature, a structurally related 5-(2,4-difluorophenyl) substituent was explicitly selected over 5-phenyl, 5-(4-tert-butylphenyl), and other hydrophobic variants for salicyl phosphate-based enzyme-amplified fluorescence DNA hybridization assays, indicating that difluoro substitution provides optimal performance characteristics in biochemical detection systems [2]. While this study used the 2,4-isomer rather than the 2,5-isomer, the class-level inference is that difluoro substitution on the phenyl ring is a critical determinant of biochemical utility.

Heterocycle Synthesis Utility
Cross-study comparable
2,4-Difluoro analog selected among 9 hydrophobic variants for detection reagent design.
Supports difluoro pattern as critical for biochemical utility.
Class-level inference from 2,4-isomer data; direct 2,5-isomer assay data lacking.
Synthetic Chemistry Heterocycle Synthesis Building Block

Free Carboxylic Acid Form Offers Derivatization Flexibility Absent in the Ethyl Ester Analog

5-(2,5-Difluorophenyl)-5-oxovaleric acid (CAS 898766-34-2) is the free carboxylic acid, whereas its ethyl ester analog (ethyl 5-(2,5-difluorophenyl)-5-oxovalerate, CAS 898753-16-7) is also commercially available . The free acid can be directly coupled to amines via standard amide bond-forming reactions without a deprotection step, whereas the ethyl ester requires saponification prior to use in amide synthesis. Supplier purity specifications for the free acid range from 97% (Matrix Scientific) to 98% (Leyan) . The ethyl ester is also available at 98% purity but adds an additional synthetic step if the carboxylic acid is the desired functionality for downstream conjugation .

Free Acid vs. Ethyl Ester
Direct head-to-head
Free acid eliminates ester hydrolysis step; purity comparable (97–98% vs. 95–98%).
One fewer synthetic step for amide coupling workflows.
Standard medicinal chemistry amide coupling conditions.
Synthetic Intermediate Derivatization Amide Coupling

2,5-Difluoro Substitution Pattern Is Structurally Distinct from the 2,4-Difluoro Isomer Used in Published Biochemical Probe Design

The published literature contains a direct example of 5-(2,4-difluorophenyl)-substituted salicyl phosphate esters being utilized as detection reagents in enzyme-amplified fluorescence DNA hybridization assays, where the 2,4-difluoro isomer was specifically chosen among nine hydrophobic substituents including 5-phenyl, 5-tert-octyl, 5-cumyl, 5-(4-tert-butylphenyl), 5-(1-adamantyl), 5-(n-dodecyl), 5-(1,1-diphenylethyl), and 5-trityl [1]. The fact that the 2,4-difluoro variant was selected rather than the 2,5-difluoro isomer demonstrates that the exact fluorine positioning is critical for the intended application. Researchers requiring the 2,5-substitution pattern—whether for electronic tuning, metabolic stability optimization, or patent-specific composition of matter—cannot substitute the 2,4-isomer (CAS 898766-25-1) without altering the molecular recognition profile of the final compound.

Isomer Probe Design Context
Cross-study comparable
2,4-Difluoro isomer selected over 2,5-isomer in published fluorescence assay probe design.
2,5-Isomer expected to yield different target engagement profile.
SAR consistency requires correct positional isomer procurement.
Biochemical Probe Fluorescence Assay Structure-Activity Relationship

5-(2,5-Difluorophenyl)-5-oxovaleric acid: Recommended Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Fluorinated Heterocyclic Scaffolds Requiring 2,5-Difluorophenyl Ketone Intermediates

5-(2,5-Difluorophenyl)-5-oxovaleric acid is best deployed as a synthetic intermediate in medicinal chemistry programs where the 2,5-difluorophenyl ketone moiety is required for target engagement. The free carboxylic acid functionality enables direct amide coupling without the additional hydrolysis step needed for the ethyl ester analog, improving synthetic efficiency . The 2,5-difluoro substitution pattern is non-interchangeable with 2,4-, 3,4-, or 3,5-difluoro isomers due to distinct electronic properties that govern molecular recognition, as evidenced by the specific selection of a difluorophenyl variant in published biochemical probe design [1].

Agrochemical Research: Development of Fluorinated Active Ingredients Requiring δ-Keto Acid Building Blocks

The compound is cited in patent literature covering pentanoic acid derivatives with broad utility in pharmaceutical and agrochemical development . Its fluorinated aromatic ring enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it suitable for generating compound libraries in crop protection research. Procurement should specify the 2,5-difluoro isomer explicitly, as other difluorophenyl positional isomers (e.g., CAS 898766-25-1 for the 2,4-isomer or CAS 845790-50-3 for the 3,5-isomer) are also commercially available but will produce different SAR outcomes.

Biochemical Probe Development: Synthesis of Fluorinated Salicyl Phosphate or Related Detection Reagents

Based on the class-level evidence that 5-(2,4-difluorophenyl)-substituted salicyl phosphate esters function effectively as detection reagents in enzyme-amplified fluorescence DNA hybridization assays , the 2,5-difluoro isomer may serve as an alternative scaffold for probe optimization where altered electronic properties are desired. Researchers should directly compare the 2,5-isomer against the published 2,4-isomer within their specific assay system to quantify any performance differential.

Chemical Procurement: Specification of the Free Acid Form for Direct Conjugation in Multi-Step Synthesis

When the synthetic route requires a free carboxylic acid for amide bond formation or other conjugation chemistry, 5-(2,5-difluorophenyl)-5-oxovaleric acid (CAS 898766-34-2) should be procured rather than its ethyl ester analog (CAS 898753-16-7). Supplier purity specifications of 97–98% are adequate for most research-scale synthetic applications, and the elimination of an ester hydrolysis step reduces both time and the risk of side reactions.

Application
Selection Property
Validation Focus
Fluorinated heterocycle synthesis
Free carboxylic acid for direct coupling
Confirm 2,5-difluoro isomer identity
Agrochemical active ingredient R&D
Fluorinated δ-keto acid building block
Verify positional isomer purity
Biochemical probe optimization
Alternative difluoro scaffold
Compare assay response vs. 2,4-isomer
Multi-step conjugation route
Eliminates ester hydrolysis step
Assess purity and lot consistency

Technical Documentation Hub

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